An In-depth Technical Guide on the Physicochemical Properties of Di-bicyclo[2.2.1]hept-2-ylmethanone and its Analogs
An In-depth Technical Guide on the Physicochemical Properties of Di-bicyclo[2.2.1]hept-2-ylmethanone and its Analogs
Disclaimer: Information regarding the specific compound "Dibicyclo[2.2.1]hept-2-ylmethanone" is exceptionally scarce in publicly available scientific literature. This guide will focus on the synthesis and properties of a closely related and structurally similar compound, 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane , for which documented synthetic protocols exist. The methodologies and properties described herein are based on this analog and are intended to provide valuable insights for researchers, scientists, and drug development professionals working with similar bicyclic ketones.
Introduction
Bicyclo[2.2.1]heptane, also known as norbornane, is a rigid bicyclic hydrocarbon that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique conformational constraints and stereochemical properties make it an attractive building block for the synthesis of novel bioactive molecules and polymers. Ketones incorporating two bicyclo[2.2.1]heptyl moieties are of interest as intermediates for the preparation of various chemical entities, including polyamines with potential antimicrobial and algaecidal activities.[1] This technical guide provides a detailed overview of the synthesis and known properties of a representative di-bicyclo[2.2.1]heptyl ketone, offering a foundational understanding for professionals in the field.
Physicochemical Properties
Quantitative physicochemical data for di-bicyclo[2.2.1]heptyl ketones are not widely reported. The available information for the analog, 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane, is summarized below. It is important to note that many physical properties have not been experimentally determined and are therefore not included.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O | Inferred from structure |
| Appearance | Oil | [1] |
| Purification | Fractional distillation under reduced pressure | [1] |
| Infrared (IR) Spectroscopy | Typical carbonyl absorption at 5.8 microns | [1] |
| Boiling Point | Not specified | - |
| Melting Point | Not applicable (Oil at room temp.) | - |
| Density | Not specified | - |
| Solubility | Not specified | - |
Experimental Protocols
The synthesis of di-bicyclo[2.2.1]heptyl ketones can be achieved through various methods. A prominent example is the preparation of 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane, as detailed in U.S. Patent 4,091,020 A.[1] This multi-step synthesis involves the preparation of a malonic ester derivative followed by reaction with an acid chloride and subsequent decarboxylation.
3.1. Synthesis of 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane [1]
This synthesis is presented as a representative experimental protocol for a di-bicyclo[2.2.1]heptyl ketone.
Step 1: Preparation of the Sodio Derivative of Di-t-butyl bicyclo[2.2.1]heptan-2-ylmalonate
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To a solution of di-t-butyl bicyclo[2.2.1]heptan-2-ylmalonate (3.1 g) in 75 ml of anhydrous benzene, add sodium hydride (0.36 g).
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Attach an Ascarite drying tube to the reflux condenser.
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Heat the reaction mixture at 80°C with stirring until the evolution of hydrogen gas ceases (approximately 2.5 hours).
Step 2: Acylation
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To the solution from Step 1, add a solution of bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride (16 g) in 30 ml of anhydrous benzene.
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Conduct the reaction at reflux for about 10 minutes.
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Cool the mixture to room temperature.
Step 3: Quenching and Work-up
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Destroy the excess sodium hydride by the addition of anhydrous p-toluenesulfonic acid (0.9 g).
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Clarify the mixture by filtration and strip the filtrate of solvent under reduced pressure.
Step 4: Decarboxylation
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Dissolve the residue in 75 ml of glacial acetic acid containing anhydrous p-toluenesulfonic acid (0.3 g).
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Heat the solution at reflux for 4 hours to effect decarboxylation.
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Pour the cooled reaction mixture onto a mixture of 50 g of ice and 20 ml of concentrated hydrochloric acid.
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Remove the ether under reduced pressure and heat the residual mixture at reflux for 1 hour.
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Extract the cooled mixture with two 50 ml portions of ether.
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Separate the organic layer, wash with cold water, and dry over anhydrous magnesium sulfate.
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Filter and remove the solvent by distillation.
Step 5: Purification
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The resulting residue is essentially pure 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane.
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Further purification can be achieved by vacuum fractional distillation.
Mandatory Visualizations
4.1. Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane.
Caption: Synthetic workflow for 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane.
Signaling Pathways and Logical Relationships
Due to the nature of this compound as a chemical intermediate, there is no available information on its involvement in specific biological signaling pathways. The primary logical relationship to consider is its role as a precursor in the synthesis of other molecules, such as the aforementioned polyamines with potential antimicrobial properties.[1]
The logical progression from this ketone intermediate would involve further chemical modifications, such as reductive amination, to introduce nitrogen-containing functional groups, thereby accessing a different chemical space with potential biological activity.
Caption: Logical relationship of di-bicyclo[2.2.1]heptyl ketones as synthetic intermediates.
Conclusion
While a comprehensive physicochemical profile of Dibicyclo[2.2.1]hept-2-ylmethanone is not currently available, the study of its close analog, 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane, provides a valuable framework for understanding the synthesis and general characteristics of this class of compounds. The detailed experimental protocol and logical workflow presented here offer a solid starting point for researchers and drug development professionals interested in exploring the potential of di-bicyclo[2.2.1]heptyl ketones as versatile chemical building blocks. Further research is warranted to fully characterize the physicochemical properties and explore the potential applications of these intriguing molecules.
